molecular formula C9H18 B14712128 2,2,4-Trimethyl-3-methylidenepentane CAS No. 20442-64-2

2,2,4-Trimethyl-3-methylidenepentane

Cat. No.: B14712128
CAS No.: 20442-64-2
M. Wt: 126.24 g/mol
InChI Key: AZTXNNJFCXLFLJ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-methylidenepentane: is an organic compound with the molecular formula C9H18 . It is a branched hydrocarbon and a derivative of pentane. This compound is known for its unique structure, which includes a methylidene group attached to a pentane backbone. It is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-3-methylidenepentane typically involves the alkylation of isobutylene with isobutyraldehyde. The reaction is catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions include maintaining a temperature range of 0-50°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. These processes involve the use of microchannel reactors that enhance mass and heat transfer, leading to higher yields and selectivity. The raw materials used include isobutylene and isobutyraldehyde, with catalysts such as sodium hydroxide or aluminum chloride .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-3-methylidenepentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: It can undergo halogenation reactions to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

Scientific Research Applications

Chemistry: 2,2,4-Trimethyl-3-methylidenepentane is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, it is used as a model compound to study the metabolism of branched hydrocarbons in microorganisms.

Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-methylidenepentane involves its interaction with various chemical reagents. For example, during oxidation, the methylidene group is attacked by oxidizing agents, leading to the formation of alcohols or ketones. In reduction reactions, the double bond in the methylidene group is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

    2,2,4-Trimethylpentane:

    2,2,4-Trimethyl-1-pentene: Another isomer with a double bond in a different position.

    2,2,4-Trimethyl-3-pentanol: An alcohol derivative of 2,2,4-Trimethyl-3-methylidenepentane.

Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct reactivity compared to its isomers. This makes it valuable in specific synthetic applications where the reactivity of the double bond is required .

Properties

CAS No.

20442-64-2

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

2,2,4-trimethyl-3-methylidenepentane

InChI

InChI=1S/C9H18/c1-7(2)8(3)9(4,5)6/h7H,3H2,1-2,4-6H3

InChI Key

AZTXNNJFCXLFLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)C(C)(C)C

Origin of Product

United States

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